

NS-018 solubility in DMSO and aqueous buffers

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Compound of Interest

Compound Name: NS-018

Cat. No.: B8082124

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Application Notes and Protocols for NS-018

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-018, also known as Ilginatinib, is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway, often due to mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). **NS-018** demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2), making it a valuable tool for studying JAK2-mediated cellular processes and a promising therapeutic agent for MPNs. These application notes provide detailed information on the solubility of **NS-018**, protocols for its use in in vitro and in vivo studies, and an overview of its targeted signaling pathway.

Data Presentation: Solubility of NS-018

The solubility of **NS-018** is a critical factor for its application in experimental settings. The following tables summarize the available data on its solubility in Dimethyl Sulfoxide (DMSO) and provide guidance for its use in aqueous solutions.

| Solvent | Molar Mass (g/mol) | Known Concentration | Preparation Notes | Storage of Stock Solution |
|---------|---------------------|---------------------|---|---|
| DMSO | 389.43 | ≥ 10 mM | The compound is readily soluble in DMSO. Commercial suppliers offer pre-made 10 mM solutions.[1] For preparing stock solutions, sonication may aid in complete dissolution. | Aliquot and store at -20°C for up to one year or -80°C for up to two years to prevent repeated freeze-thaw cycles.[2] |

Table 1: Solubility and Stock Solution Preparation of **NS-018** in DMSO.

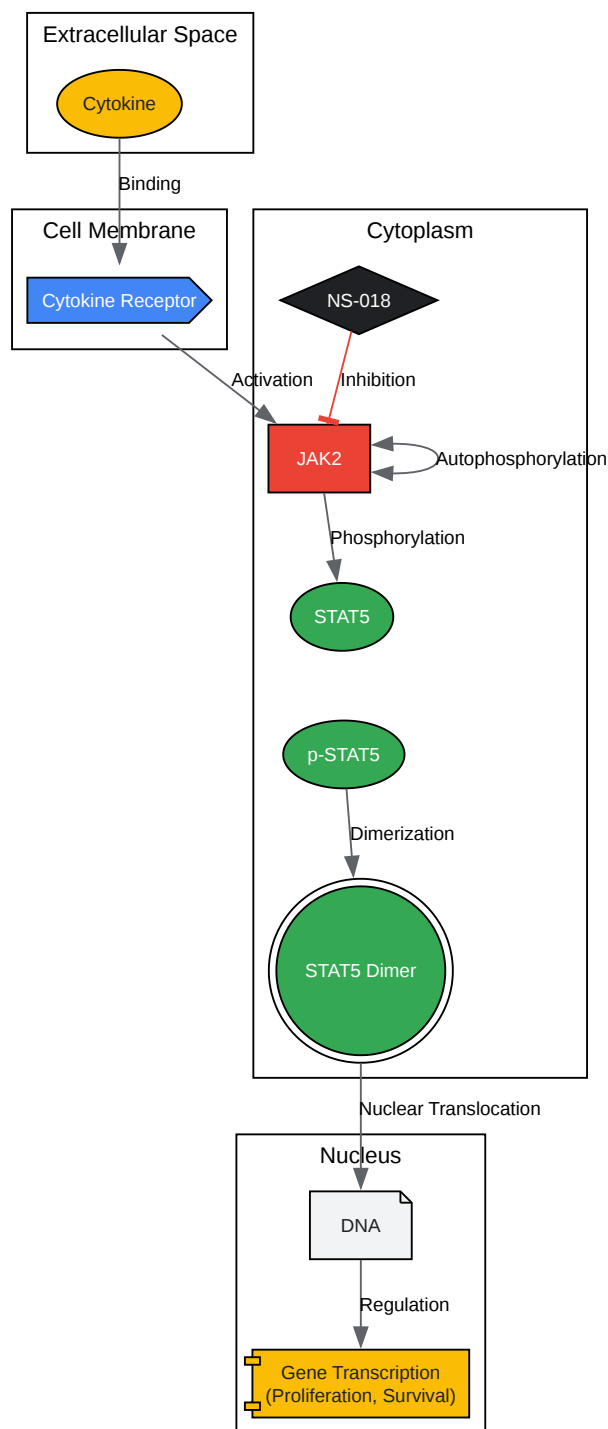
| Buffer/Solvent | Solubility | Formulation for In Vivo Use |
|-----------------------------|------------|---|
| Aqueous Buffers (e.g., PBS) | Poor | For oral administration in animal models, NS-018 can be suspended in a vehicle such as 0.5% (w/v) methylcellulose or a combination of 0.5% Tween 80 in 0.25% sodium carboxymethylcellulose. |
| Cell Culture Media | Limited | When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |

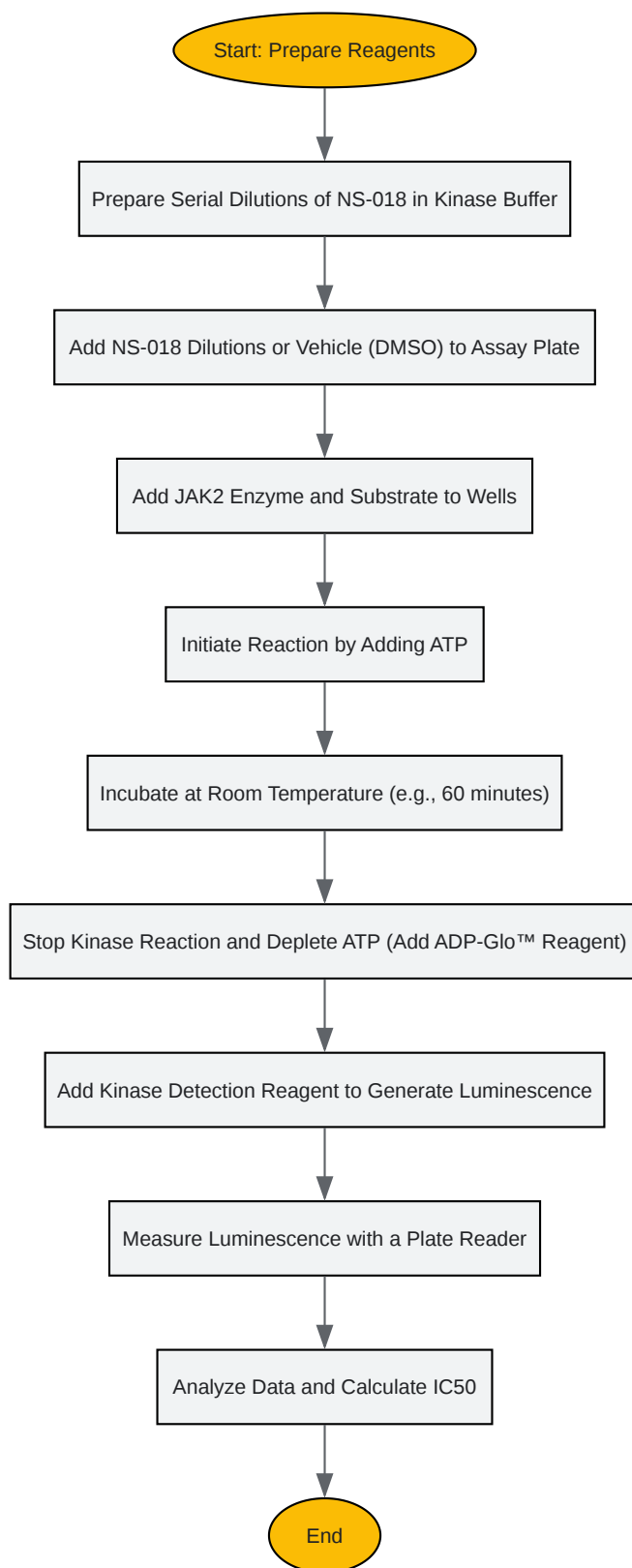
Table 2: Solubility and Formulation Guidance for **NS-018** in Aqueous Media.

Signaling Pathway

NS-018 primarily targets the JAK2-STAT5 signaling pathway. This pathway is activated by the binding of cytokines (e.g., erythropoietin, thrombopoietin) to their corresponding receptors, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), which dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival. In myeloproliferative neoplasms, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell growth. **NS-018** inhibits this aberrant signaling.

JAK2-STAT5 Signaling Pathway and Inhibition by NS-018





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References

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